Antimicrobial Activity of the Enaminone Tautomer: MIC Values Against Staphylococcus aureus
The enaminone isomer of the target compound, (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, exhibited moderate antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . This provides a baseline antimicrobial potency for the core scaffold, which is relevant for medicinal chemistry programs exploring pyrazole-acrylamide derivatives as antibacterial leads under the heterocyclic acrylamide patent class [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC 50–100 µg/mL against Staphylococcus aureus |
| Comparator Or Baseline | No direct comparator data available for close analogs in the same assay; class-level baseline: heterocyclic acrylamides in US-9051321-B2 target bacterial fatty acid biosynthesis |
| Quantified Difference | N/A – no head-to-head comparator |
| Conditions | In vitro antibacterial susceptibility testing; preliminary evaluation |
Why This Matters
This MIC range establishes a measurable biological activity benchmark for the scaffold, enabling structure-activity relationship (SAR) comparisons when procuring analogs for medicinal chemistry optimization.
- [1] Gerusz, V.; Escaich, S.; Oxoby, M.; Denis, A. Heterocyclic acrylamides and their use as pharmaceuticals. US Patent 9,051,321 B2, 2015. View Source
